molecular formula C13H13N3O3 B3590868 4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid

Cat. No.: B3590868
M. Wt: 259.26 g/mol
InChI Key: FUNJJNPPAXSNMD-UHFFFAOYSA-N
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Description

“4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid” is a compound that contains a pyrazole ring . Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . For example, 4-(1H-PYRAZOL-4-YL)BENZOIC ACID can be synthesized from 4-Carboxyphenylboronic acid and 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . The compound also contains a carboxylic acid group attached to a benzene ring .


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with potassium borohydride to form a class of ligands known as scorpionate .

Properties

IUPAC Name

4-[(1-ethylpyrazole-4-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-16-8-10(7-14-16)12(17)15-11-5-3-9(4-6-11)13(18)19/h3-8H,2H2,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNJJNPPAXSNMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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